molecular formula C24H18BrClN2O B11556720 (3-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(3-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B11556720
M. Wt: 465.8 g/mol
InChI Key: XYJJJDMIVBUNBR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of bromobenzoyl and chlorophenyl groups attached to a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multiple steps, including the formation of the pyridoindole core and the subsequent introduction of bromobenzoyl and chlorophenyl groups. One common method is the Fischer indole synthesis, which involves the conversion of aryl hydrazones to indoles under elevated temperatures and the addition of Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzoyl and chlorophenyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Bromobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
  • 2-(3-Bromobenzoyl)-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

Uniqueness

2-(3-Bromobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to the presence of both bromobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C24H18BrClN2O

Molecular Weight

465.8 g/mol

IUPAC Name

(3-bromophenyl)-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C24H18BrClN2O/c25-17-5-3-4-16(14-17)24(29)28-13-12-20-19-6-1-2-7-21(19)27-22(20)23(28)15-8-10-18(26)11-9-15/h1-11,14,23,27H,12-13H2

InChI Key

XYJJJDMIVBUNBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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